molecular formula C10H7F3N2O2 B13590120 5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine

5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine

Cat. No.: B13590120
M. Wt: 244.17 g/mol
InChI Key: DIPKTSVLCLFJNP-UHFFFAOYSA-N
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Description

5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The trifluoromethoxy group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine typically involves the reaction of 2-(trifluoromethoxy)aniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Trifluoromethoxy)phenyl)oxazol-2-amine is unique due to the position of the trifluoromethoxy group, which influences its chemical reactivity and biological activity. The ortho position of the trifluoromethoxy group can lead to different steric and electronic effects compared to similar compounds with the group in other positions .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)17-7-4-2-1-3-6(7)8-5-15-9(14)16-8/h1-5H,(H2,14,15)

InChI Key

DIPKTSVLCLFJNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)N)OC(F)(F)F

Origin of Product

United States

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